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Compound of Interest

Compound Name: Hexyl isobutyrate

Cat. No.: B1584823 Get Quote

Introduction

Hexyl isobutyrate (C10H20O2, MW: 172.26 g/mol ) is a carboxylic acid ester recognized for

its characteristic sweet, fruity aroma, often described as apple- and pear-like.[1] This profile

makes it a valuable compound in the flavor and fragrance industries.[2] For researchers,

scientists, and professionals in drug development, understanding the mass spectral behavior of

such molecules is crucial for their identification and quantification in complex matrices. This

guide provides a detailed analysis of the electron ionization (EI) mass spectrometry

fragmentation pattern of hexyl isobutyrate, supported by quantitative data, experimental

protocols, and visual diagrams of the core fragmentation pathways.

Molecular Profile

A clear understanding of the molecule's structure is fundamental to interpreting its

fragmentation. Hexyl isobutyrate consists of an isobutyryl group esterified with a hexyl

alcohol.
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Property Value Reference

IUPAC Name hexyl 2-methylpropanoate [3][4]

Molecular Formula C10H20O2 [3][4]

Molecular Weight 172.26 g/mol [3][4]

CAS Number 2349-07-7 [3][4]

SMILES CCCCCCOC(=O)C(C)C [5]

Electron Ionization Mass Spectrum: Key Fragments
Upon electron ionization, hexyl isobutyrate undergoes several predictable fragmentation

reactions. The resulting mass spectrum is characterized by a series of specific ions that are

diagnostic for its structure. The most significant ions observed are summarized below.

m/z (Daltons) Relative Intensity (%)
Proposed Ion Structure /
Identity

41 29.89 [C3H5]+ (Allyl cation)

43 99.99 [(CH3)2CH]+ (Isopropyl cation)

56 24.25
[C4H8]+• (Butene radical

cation)

71 41.18
[(CH3)2CHCO]+ (Isobutyryl

cation)

89 45.65
[(CH3)2CHCOOH2]+

(Protonated Isobutyric Acid)

172 Low / Not Observed [C10H20O2]+• (Molecular Ion)

Data sourced from PubChem

EI-B Mass Spectrum.[5]

Core Fragmentation Pathways
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The fragmentation of hexyl isobutyrate is dominated by cleavage events centered around the

ester functional group and rearrangements involving the hexyl chain. The molecular ion (m/z

172) is often of low abundance or entirely absent, which is common for aliphatic esters.

Alpha-Cleavage
Alpha-cleavage involves the breaking of bonds adjacent to the carbonyl group. This is a

primary fragmentation route for esters.

Formation of the Isobutyryl Cation (m/z 71): The most significant alpha-cleavage results from

the loss of the hexyloxy radical (•O(CH2)5CH3). This produces the highly stable isobutyryl

cation at m/z 71.

Formation of the Base Peak (m/z 43): The isobutyryl cation (m/z 71) is unstable and readily

loses a neutral carbon monoxide (CO) molecule, resulting in the formation of the isopropyl

cation at m/z 43. This fragment is the most abundant ion in the spectrum (the base peak),

indicating its exceptional stability.[5]

Diagram 1: Alpha-cleavage pathway leading to the base peak.

McLafferty Rearrangement
A hallmark fragmentation for esters with sufficiently long alkyl chains is the McLafferty

rearrangement. This process involves the transfer of a gamma-hydrogen from the hexyl chain

to the carbonyl oxygen via a six-membered transition state. This rearrangement results in the

elimination of a neutral alkene (hexene, C6H12) and the formation of the radical cation of

isobutyric acid at m/z 88. While the direct fragment at m/z 88 is not always prominent, the

subsequent protonated species at m/z 89 is significant.[5]
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Diagram 2: The McLafferty rearrangement mechanism.

Other Significant Fragmentations
The hexyl chain itself can undergo fragmentation, leading to a series of smaller hydrocarbon

ions.

m/z 56: This ion corresponds to a butene radical cation ([C4H8]+•), likely formed through

cleavage of the hexyl chain.
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m/z 41: The allyl cation ([C3H5]+) is a common, stable carbocation observed in the mass

spectra of compounds with alkyl chains of three or more carbons.

Experimental Protocol: GC-MS Analysis
The data for hexyl isobutyrate is typically obtained using Gas Chromatography-Mass

Spectrometry (GC-MS).[5] A generalized protocol for such an analysis is provided below.

GC-MS Experimental Workflow

1. Sample Preparation
(Dilute in Hexane)

2. GC Injection
(1 µL, Splitless)

3. Chromatographic Separation
(HP-5MS Column)

4. EI Ionization
(70 eV)

5. Mass Analysis
(Quadrupole Analyzer)

6. Detection & Spectrum
(Electron Multiplier)

Click to download full resolution via product page

Diagram 3: A typical workflow for GC-MS analysis.

1. Sample Preparation:
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A stock solution of hexyl isobutyrate is prepared by dissolving it in a high-purity volatile

solvent, such as hexane or dichloromethane, to a concentration of approximately 1 mg/mL.

A working solution is then prepared by diluting the stock solution to a final concentration of 1-

10 µg/mL.

2. Gas Chromatography (GC) Conditions:

GC System: Agilent 7890B GC or equivalent.

Injector: Split/splitless injector, operated in splitless mode at 250°C.

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or

equivalent.[6]

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Oven Program: Initial temperature of 50°C held for 2 minutes, ramped at 10°C/min to 250°C,

and held for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

MS System: Agilent 5977A MSD or equivalent.

Ionization Mode: Electron Ionization (EI).[5]

Ionization Energy: 70 eV.[7]

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Scan Range: m/z 35-400.

Data Acquisition: Full scan mode.

Conclusion
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The electron ionization mass spectrum of hexyl isobutyrate is defined by a set of

characteristic fragment ions. The fragmentation pattern is dominated by alpha-cleavage leading

to the isobutyryl cation (m/z 71) and its subsequent decomposition to the highly stable

isopropyl cation (m/z 43), which constitutes the base peak. Additionally, a McLafferty

rearrangement produces a diagnostic ion at m/z 89 (protonated isobutyric acid). These key

fragments, along with ions from the hexyl chain, provide a definitive fingerprint for the

identification of hexyl isobutyrate in complex analytical samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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